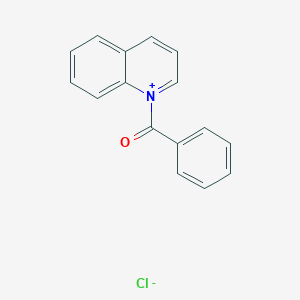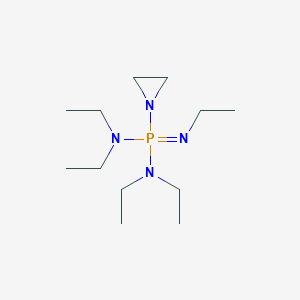![molecular formula C12H10Cl3NOS B14418522 2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride CAS No. 81851-06-1](/img/structure/B14418522.png)
2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride is a chemical compound with the molecular formula C12H10Cl2NOS·HCl. It is known for its unique structure, which includes a pyridine ring substituted with a sulfinylmethyl group and a dichlorophenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with pyridine-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-[(3,4-Dichlorophenyl)sulfonylmethyl]pyridine.
Reduction: 2-[(3,4-Dichlorophenyl)thiomethyl]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The dichlorophenyl group enhances the compound’s binding affinity to hydrophobic pockets in target proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: A simpler analog with a single chlorine atom on the pyridine ring.
3,4-Dichlorophenylsulfide: Lacks the pyridine ring but contains the dichlorophenyl and sulfide groups.
Pyridine-2-thiol: Contains the pyridine ring and thiol group but lacks the dichlorophenyl group.
Uniqueness
2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride is unique due to the combination of the sulfinylmethyl group and the dichlorophenyl group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity that is not observed in simpler analogs .
Propiedades
Número CAS |
81851-06-1 |
|---|---|
Fórmula molecular |
C12H10Cl3NOS |
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
2-[(3,4-dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C12H9Cl2NOS.ClH/c13-11-5-4-10(7-12(11)14)17(16)8-9-3-1-2-6-15-9;/h1-7H,8H2;1H |
Clave InChI |
WIMRZHAXHHMNDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CS(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


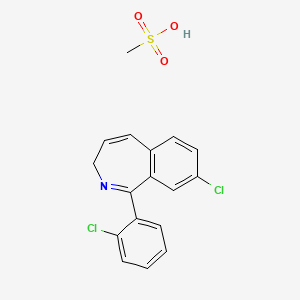



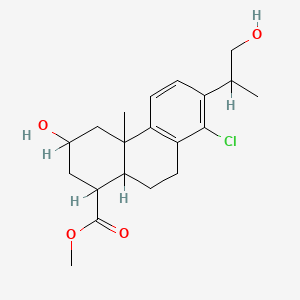
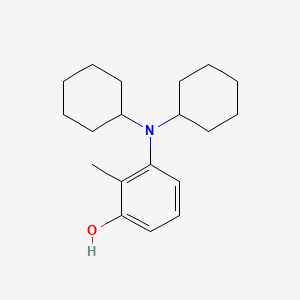

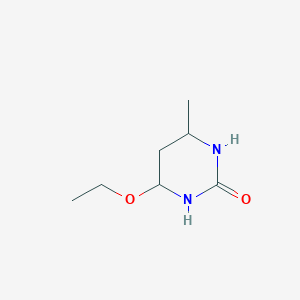
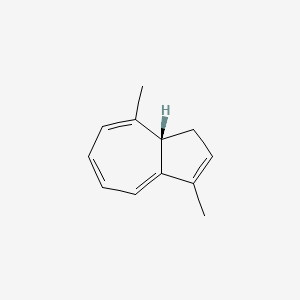
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
